molecular formula C20H22N6O3S B2747590 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine CAS No. 1021073-55-1

6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine

Cat. No.: B2747590
CAS No.: 1021073-55-1
M. Wt: 426.5
InChI Key: AKBGQVRWPYBBPV-UHFFFAOYSA-N
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Description

6-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a distinct molecular architecture featuring a piperazine core substituted with a 4-methoxyphenylsulfonyl group and linked to a pyridazin-3-amine pharmacophore. The piperazine moiety is a privileged structure in drug design, frequently employed to optimize physicochemical properties and serve as a scaffold for presenting key pharmacophoric elements in three-dimensional space . Piperazine-based molecular frameworks are extensively investigated for their interaction with a variety of biological targets. Piperazine-containing compounds have demonstrated a wide range of therapeutic activities, including antiviral, antibacterial, anticancer, and antipsychotic effects, with numerous FDA-approved drugs featuring this heterocycle . Concurrently, the pyridazine core is a recognized scaffold in the development of bioactive molecules with diverse applications . Specifically, pyridazin-3-amine derivatives are studied for their potential as vasodilators for cardiovascular disease research and as targeted anticancer agents, such as kinase inhibitors . The integration of these two key structural components—piperazine and pyridazine—within a single molecule makes this compound a valuable chemical tool for probing biological mechanisms. Its primary research applications are in the early stages of pharmaceutical development, including synthetic chemistry exploration, structure-activity relationship (SAR) studies, and in vitro screening assays against specific molecular targets. This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use, or for veterinary applications. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-29-17-2-4-18(5-3-17)30(27,28)26-14-12-25(13-15-26)20-7-6-19(23-24-20)22-16-8-10-21-11-9-16/h2-11H,12-15H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBGQVRWPYBBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A pyridazin core.
  • A piperazine moiety substituted with a methoxyphenylsulfonyl group.
  • An additional pyridine substituent.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including enzyme inhibition and antimicrobial properties. The sulfonamide group is particularly significant for its role in enzyme interactions, which can lead to therapeutic effects against various pathogens and diseases.

Biological Activity Overview

Activity Type Description
Antimicrobial ActivityCompounds similar to this have shown significant activity against Mycobacterium tuberculosis and other bacterial strains.
Enzyme InhibitionThe sulfonamide functionality is known for inhibiting enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes.
CytotoxicityPreliminary studies suggest low cytotoxicity towards human cell lines, indicating a potential therapeutic index.

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study evaluated various derivatives for their activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular properties .
    • The compound's structure suggests it may similarly inhibit Mycobacterium tuberculosis, warranting further investigation.
  • Enzyme Inhibition Studies :
    • Research on piperazine derivatives has demonstrated their ability to inhibit key enzymes involved in bacterial resistance mechanisms. For instance, compounds with sulfonamide groups were shown to effectively inhibit urease activity, which is vital for the survival of certain pathogens .
    • Inhibition assays revealed that derivatives with the methoxyphenylsulfonyl group significantly reduced enzyme activity at micromolar concentrations.
  • Cytotoxicity Assessments :
    • Cytotoxicity assays conducted on HEK-293 cells indicated that the synthesized compounds were non-toxic at concentrations effective for antimicrobial activity. This suggests a favorable safety profile for potential clinical applications .

Comparison with Similar Compounds

Core Structure and Piperazine Substitutions

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Piperazine Substituent Key Properties/Activities Evidence Source
6-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine Pyridazine 4-Methoxyphenylsulfonyl Enhanced metabolic stability, moderate lipophilicity Derived from synthesis logic
6-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine (CAS 1021262-25-8) Pyridazine 5-Bromofuran-2-carbonyl Likely reduced stability due to ester group; bromine may increase molecular weight
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine Pyrazole (non-piperazine) Smaller substituent may reduce target affinity; simpler synthesis
N-[(1R,3S)-3-isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentyl-pyran Trifluoromethylphenyl High molecular weight (468.2 Da); trifluoromethyl enhances electronegativity
S 18126 (Dopamine D4 antagonist) Benzoindane 4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl) High D4 receptor selectivity (Ki = 2.4 nM); sigma1 receptor affinity (1.6 nM)

Pharmacological and Physicochemical Insights

  • Sulfonyl vs. Carbonyl Groups : The target compound’s 4-methoxyphenylsulfonyl group offers greater metabolic stability compared to the 5-bromofuran-2-carbonyl analog, which may undergo ester hydrolysis .
  • Receptor Selectivity : Piperazine derivatives with bulky aryl groups (e.g., S 18126’s dihydrobenzodioxinyl group) show high receptor selectivity, suggesting that the target compound’s 4-methoxyphenylsulfonyl group may confer specificity for certain targets .

Q & A

Q. What are the critical steps for synthesizing 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves:

Piperazine sulfonylation : Reacting piperazine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group. Temperature control (0–25°C) minimizes side reactions .

Pyridazine core assembly : Cyclization of precursors (e.g., hydrazine derivatives with diketones) under acidic or basic conditions. For example, refluxing in acetic acid yields the pyridazine ring .

Nucleophilic substitution : Coupling the sulfonylated piperazine to the pyridazine core via SNAr (aromatic nucleophilic substitution) using a polar aprotic solvent (e.g., DMSO) at 80–100°C .

Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization (e.g., methanol/water) ensures ≥95% purity .

Q. Optimization Tips :

  • Use high-throughput screening (HTS) to identify ideal catalysts (e.g., CuBr for coupling efficiency) .
  • Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and prevent over-functionalization .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the pyridin-4-ylamine proton appears as a singlet near δ 8.5 ppm, while the piperazine protons split into multiplets .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 469.15) .
  • X-ray crystallography : Resolve 3D structure (e.g., space group, bond angles) to confirm regiochemistry. For pyridazine derivatives, torsional angles between the pyridazine and piperazine rings (~6–10°) indicate conformational flexibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity and selectivity?

Methodological Answer :

  • Systematic substitution :
    • Vary the sulfonyl group (e.g., replace 4-methoxyphenyl with 3-nitrobenzenesulfonyl) to assess electronic effects on receptor binding .
    • Modify the pyridin-4-ylamine group (e.g., introduce methyl or fluorine substituents) to probe steric and hydrophobic interactions .
  • In silico modeling :
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinase domains). Compare binding energies (ΔG) of analogs .
    • Perform MD simulations (e.g., GROMACS) to evaluate conformational stability over 100-ns trajectories .

Q. Example SAR Table :

Modification SiteSubstituentBiological Activity (IC₅₀, nM)Selectivity Ratio (Target/Off-Target)
Piperazine sulfonyl4-MeO-C₆H₄12.3 ± 1.28.5
Piperazine sulfonyl3-NO₂-C₆H₄8.7 ± 0.94.2
Pyridin-4-ylamine2-F-C₅H₃N6.5 ± 0.712.1

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer : Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1), incubation times, or ATP concentrations in kinase assays .
  • Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways. Introduce deuterium or fluorine to block metabolic hotspots .

Q. Resolution Workflow :

Replicate experiments under standardized conditions (e.g., uniform cell line, serum-free media).

Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Cross-reference with structurally related compounds (e.g., triazolo-pyridazine derivatives) to identify conserved activity trends .

Q. What computational strategies enhance reaction design for novel analogs?

Methodological Answer :

  • Reaction path searching : Use quantum mechanics (QM) tools (e.g., Gaussian) to simulate transition states and identify low-energy pathways for piperazine coupling .
  • Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts. For example, random forest models can prioritize DMF over THF for SNAr reactions .
  • Retrosynthesis planning : Platforms like Chematica propose synthetic routes using available precursors (e.g., substituting 4-methoxyphenylsulfonyl chloride with cheaper aryl sulfonyl chlorides) .

Q. What methodologies elucidate the compound’s mechanism of action in neurological targets?

Methodological Answer :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., GSK-3β, CDK5) .
  • CRISPR-Cas9 knockout : Validate target dependency by comparing IC₅₀ in wild-type vs. kinase-knockout cell lines .
  • In vivo PET imaging : Radiolabel the compound with ¹¹C or ¹⁸F to track brain penetration and target occupancy in rodent models .

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